molecular formula C₁₇H₁₈O₃ B1141267 Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester CAS No. 109684-03-9

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester

Cat. No.: B1141267
CAS No.: 109684-03-9
M. Wt: 270.32
Attention: For research use only. Not for human or veterinary use.
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Description

[ Note: The following is a generic template. Specific details on applications, research value, and mechanism of action for "Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester" were not available and must be confirmed by the supplier.] this compound is a high-purity chemical compound supplied for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers value this ester for its potential applications in various fields, which may include serving as a synthetic intermediate in organic synthesis, a building block for more complex molecules, or a candidate compound in material science research. Its structure, featuring both a hydroxy group and a benzyl ester, suggests potential utility as a protected synthetic intermediate or a plasticizer in polymer studies. Researchers are advised to consult the specific analytical data (including NMR and mass spectrometry) and handle the compound according to appropriate laboratory safety protocols.

Properties

IUPAC Name

4-(2-hydroxy-3-methyl-4-phenylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-15(13-6-3-2-4-7-13)11-10-14(17(12)20)8-5-9-16(18)19/h2-4,6-7,10-11,20H,5,8-9H2,1H3,(H,18,19)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTXSRLCMIFKCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)CCCC(=O)[O-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17O3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721225
Record name 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109684-03-9
Record name 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester typically involves the esterification of 4-(p-hydroxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medical Applications

1. Treatment of Scabies and Lice Infestations
Benzyl benzoate is widely used as a topical treatment for scabies and lice. It acts as an acaricide, effectively killing the Sarcoptes mite responsible for scabies within minutes of application. In clinical studies, it has shown significant efficacy against lice by disrupting their nervous system.

  • Case Study : A study involving 50 patients treated with benzyl benzoate for scabies reported a 90% cure rate after one week of treatment. Patients experienced reduced itching and skin irritation post-treatment .

2. Veterinary Medicine
In veterinary settings, benzyl benzoate is utilized to treat ectoparasitic infections in animals. Its rapid action against mites and lice makes it valuable in managing infestations in pets and livestock.

  • Application : Used as a scabicide in veterinary hospitals to treat conditions like sarcoptic mange .

Agricultural Applications

1. Insect Repellent
Benzyl benzoate serves as an effective repellent against various pests, including chiggers, ticks, and mosquitoes. Its use in agricultural practices helps protect crops from pest damage while minimizing chemical residues.

  • Effectiveness : In vitro studies have demonstrated that benzyl benzoate can repel mosquitoes effectively at concentrations as low as 5% .

Industrial Applications

1. Solvent and Plasticizer
Benzyl benzoate is employed as a solvent in the manufacturing of cellulose derivatives and plastics. Its properties as a plasticizer enhance the flexibility and durability of polymeric materials.

  • Usage Statistics : In 2009, over 750 kg of benzyl benzoate was reported used in industrial applications in Germany alone .
ApplicationDescriptionExample Use Cases
MedicalTreatment for scabies and liceTopical ointments for human and veterinary use
AgricultureInsect repellent for cropsProtecting crops from pest infestations
IndustrialSolvent for cellulose derivatives and plasticizerManufacturing PVC and other plastics

Toxicological Studies

Benzyl benzoate has undergone extensive toxicological assessment to determine its safety profile. Studies indicate that while it is generally considered safe for topical use, some individuals may experience allergic reactions.

  • Human Patch Tests : In a series of patch tests involving 212 volunteers, reactions were observed in approximately 3% of participants at higher concentrations (20-30%) .

Regulatory Status

Benzyl benzoate is included on the World Health Organization's List of Essential Medicines due to its therapeutic efficacy and safety profile. It is regulated under various health and safety guidelines to ensure safe usage across different applications.

Mechanism of Action

The mechanism by which Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The pathways involved often include ester hydrolysis and subsequent metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences References
Benzenebutanoic acid, α-hydroxy-, phenylmethyl ester C₁₇H₁₈O₃ 270.32 α-hydroxy, benzyl ester, γ-phenyl Reference compound for comparison
Ethyl 3-oxo-4-phenylbutanoate C₁₂H₁₄O₃ 206.24 β-keto, ethyl ester, γ-phenyl Ketone replaces α-hydroxy; smaller ester
Methyl (2R)-2-hydroxy-4-phenyl-4-pentenoate C₁₂H₁₄O₃ 206.24 α-hydroxy, methyl ester, γ-phenyl, double bond Unsaturated chain; methyl ester
4-Phenylbutyric acid C₁₀H₁₂O₂ 164.20 Carboxylic acid, γ-phenyl Free acid; no ester or hydroxyl
Benzyl p-hydroxybenzoate C₁₄H₁₂O₃ 228.24 p-hydroxybenzoate, benzyl ester Aromatic hydroxy vs. aliphatic hydroxy

Key Analytical Insights

Functional Group Influence on Reactivity and Bioactivity The α-hydroxy group in the target compound introduces hydrogen-bonding capacity and acidity (pKa ~3–4), which may enhance interactions in catalytic or biological systems compared to non-hydroxylated analogs like ethyl 3-oxo-4-phenylbutanoate . Benzyl esters (e.g., target compound, benzyl p-hydroxybenzoate) generally exhibit slower hydrolysis rates than ethyl or methyl esters due to steric hindrance, impacting drug delivery or preservative efficacy .

Steric and Electronic Effects The γ-phenyl group in all listed compounds contributes to π-π stacking interactions, but its position relative to the ester/hydroxy groups alters electronic effects. For example, the β-keto group in ethyl 3-oxo-4-phenylbutanoate increases electrophilicity at the β-carbon, making it reactive in Claisen condensations .

Biological and Industrial Relevance 4-Phenylbutyric acid is a well-known histone deacetylase inhibitor and therapeutic agent for urea cycle disorders, highlighting the significance of the free carboxylic acid group . Benzyl p-hydroxybenzoate (benzylparaben) is a preservative with antimicrobial properties, demonstrating how esterification of phenolic acids modulates activity .

Synthetic Accessibility The target compound could be synthesized via esterification of α-hydroxy-4-phenylbutanoic acid with benzyl alcohol under acidic conditions, paralleling methods used for methyl (2R)-2-hydroxy-4-phenyl-4-pentenoate . In contrast, ethyl 3-oxo-4-phenylbutanoate is synthesized via acetoacetic ester condensation, leveraging its β-keto group for nucleophilic attacks .

Biological Activity

Benzenebutanoic acid, α-hydroxy-, phenylmethyl ester, commonly known as benzyl salicylate, is a chemical compound with diverse biological activities. This article delves into its mechanisms of action, applications, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C14H12O3
  • Molecular Weight : 228.24 g/mol
  • CAS Number : 118-58-1
  • IUPAC Name : Benzenebutanoic acid, α-hydroxy-, phenylmethyl ester

Benzyl salicylate exhibits several biological activities primarily through its interaction with biological membranes and enzymes. Its mechanisms include:

  • Antiparasitic Activity : Benzyl salicylate has been shown to be effective against various ectoparasites, including lice and mites. It acts by disrupting the nervous system of these parasites, leading to paralysis and death. In vitro studies indicate that it can kill the Sarcoptes mite within five minutes of exposure .
  • Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, which can be beneficial in treating conditions such as asthma and other respiratory diseases. It is often included in formulations for its vasodilating properties .

Applications

Benzyl salicylate is utilized in various fields due to its biological activities:

  • Medical Uses :
    • Scabicide and Pediculicide : It is commonly used in veterinary medicine for treating scabies and lice infestations .
    • Topical Formulations : Its inclusion in creams and ointments helps alleviate itching and inflammation associated with skin infections.
  • Cosmetic Industry :
    • Used as a fragrance additive and UV light absorber in cosmetics due to its pleasant aroma and protective properties against UV radiation .
  • Agricultural Applications :
    • Acts as an acaricide (pesticide targeting mites) in agricultural settings.

Case Studies

  • Efficacy Against Scabies :
    A clinical study evaluated the effectiveness of benzyl salicylate in treating scabies among patients. Results indicated significant improvement in symptoms within days of treatment, demonstrating its role as a potent topical agent against Sarcoptes scabiei infestations.
  • Use in Asthma Treatments :
    Research has shown that benzyl salicylate can enhance the delivery of bronchodilators in asthma medications, improving patient outcomes by facilitating better drug absorption through the respiratory epithelium.

Data Table: Biological Activities of Benzyl Salicylate

Biological ActivityMechanism of ActionApplication Area
AntiparasiticDisruption of nervous system in parasitesVeterinary medicine
Anti-inflammatoryVasodilation and reduction of inflammationRespiratory treatments
FragranceAromatic propertiesCosmetics
AcaricideToxic to mites and their eggsAgriculture

Q & A

Q. What are the recommended synthetic routes for preparing benzenebutanoic acid, α-hydroxy-, phenylmethyl ester?

The compound can be synthesized via esterification of α-hydroxybenzenebutanoic acid with benzyl alcohol under acidic catalysis (e.g., sulfuric acid) or via transesterification of its methyl ester (as in , which details an asymmetric catalytic glyoxylate-ene reaction for a related α-hydroxy ester) . Alternatively, protecting group strategies may be required to preserve the α-hydroxy functionality during synthesis. Purification typically involves chromatography or recrystallization, with structural confirmation via 1^1H/13^13C NMR and mass spectrometry .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ ~254 nm) or GC-MS for volatile derivatives.
  • Spectroscopy : Confirm the ester carbonyl (C=OC=O) stretch at ~1740–1720 cm1^{-1} via FT-IR. 1^1H NMR should show benzyl protons as a singlet (~δ 5.1–5.3 ppm) and the α-hydroxy proton as a broad peak (~δ 4.8–5.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) or EI-MS can verify the molecular ion peak (expected m/z for C17H18O3C_{17}H_{18}O_3: ~270.1256) .

Q. What solvent systems are optimal for its stability in experimental workflows?

The ester is likely stable in apolar solvents (e.g., dichloromethane, ethyl acetate) but may hydrolyze in protic solvents (e.g., water, methanol) under acidic/basic conditions. Stability studies should include pH-dependent degradation kinetics, monitored via HPLC .

Advanced Research Questions

Q. How can enantioselective synthesis of the α-hydroxy ester be achieved?

Asymmetric catalysis, such as chiral Lewis acid-mediated aldol reactions or enzymatic resolution (e.g., lipase-catalyzed transesterification), may be employed. highlights a glyoxylate-ene reaction using a chiral catalyst to produce an (R)-configured α-hydroxy ester, suggesting similar strategies could apply . Enantiomeric excess (ee) should be quantified via chiral HPLC or 1^1H NMR with chiral shift reagents.

Q. What analytical challenges arise in distinguishing this compound from structural analogs (e.g., β-hydroxy or γ-substituted esters)?

  • Regiochemical Confirmation : NOESY or COSY NMR can differentiate α- vs. β/γ-hydroxy groups by correlating spatial proximity of protons.
  • Isomeric Purity : LC-MS with a chiral column or ion mobility spectrometry may resolve co-eluting isomers.
  • X-ray Crystallography : Definitive structural assignment requires single-crystal diffraction data, though crystallization may be challenging due to the ester’s viscosity .

Q. How do contradictory spectral data from different labs arise, and how should they be resolved?

Discrepancies in NMR or MS profiles often stem from impurities (e.g., residual solvents, hydrolysis byproducts) or instrument calibration errors. Researchers should:

  • Cross-validate results using orthogonal techniques (e.g., compare EI-MS with MALDI-TOF).
  • Share raw data (e.g., FID files for NMR) for independent reprocessing.
  • Reference NIST chemistry databases for standardized spectral matches .

Q. What metabolic or degradation pathways are hypothesized for this compound in biological studies?

In vitro models suggest esterase-mediated hydrolysis to α-hydroxybenzenebutanoic acid and benzyl alcohol. Researchers should:

  • Incubate the compound with liver microsomes or esterase enzymes, monitoring hydrolysis via LC-MS.
  • Assess pH-dependent non-enzymatic degradation in buffer systems (pH 2–9) to simulate gastrointestinal conditions .

Methodological Notes

  • Safety : While specific toxicity data for this ester are limited, benzyl alcohol (a hydrolysis product) is a known irritant. Use PPE and fume hoods during synthesis .
  • Data Reproducibility : Report detailed reaction conditions (e.g., catalyst loading, temperature gradients) to align with FAIR data principles.
  • Computational Support : Molecular docking studies can predict esterase binding sites, aiding in metabolic pathway design .

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